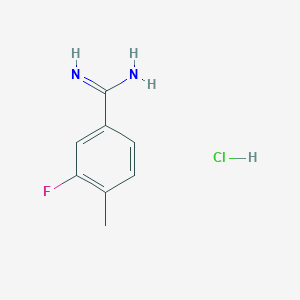

3-Fluoro-4-methylbenzamidine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Fluoro-4-methylbenzamidine hydrochloride involves several chemical reactions, starting from basic raw materials such as ortho-toluidine. The process includes steps like nitrification, diazotization, fluorination, reductive, and oxidation reactions. This synthesis approach has been highlighted for its control and productivity, with a notable success rate of 48%, making it significant for the development and production of new compounds, especially in the field of pesticides (L. Min, 2006).

Molecular Structure Analysis

The molecular structure of related fluorinated compounds reveals interesting aspects like intramolecular hydrogen bonding in ortho-substituted arylamide oligomers. Computational and experimental studies, such as those involving ortho-fluoro-N-methylbenzamide, have shown that the -F substituent in the ortho position can fine-tune the rigidity of the oligomer backbone, affecting the conformational behavior and shape of the molecules. These studies provide insights into the molecular structure and conformational preferences of this compound, especially in different solvent environments (J. Galan et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of this compound can be influenced by the presence of fluorine atoms, which are known to affect the behavior of compounds in chemical reactions. Studies on similar fluorinated benzamides have revealed that the introduction of fluorine can lead to specific reactivity patterns and interaction capabilities, such as in the case of iron-catalyzed, fluoroamide-directed C-H fluorination reactions. These reactions demonstrate the compound's ability to undergo selective fluorine transfer, highlighting the significant role of fluorine in mediating chemical transformations (Brian J. Groendyke et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its application in various fields. While specific studies on these physical properties were not found, related research on fluorinated compounds provides a general understanding of how fluorination can influence these characteristics. For instance, fluorinated polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, suggesting that fluorination contributes positively to the physical properties of compounds (K. Xie et al., 2001).

Applications De Recherche Scientifique

Fluorinated Compounds in Scientific Research

Synthesis and Characterization : Fluorinated compounds, such as fluorobenzamidines, are of significant interest due to their unique chemical and physical properties. These properties include high thermal and chemical stability, which make them valuable in materials science, pharmaceuticals, and agrochemicals. The synthesis of such compounds often involves complex reactions that introduce fluorine or fluorinated groups into organic molecules, enhancing their reactivity and stability (Sicard & Baker, 2020).

Environmental Impact and Safety : The environmental persistence and potential health impacts of long-chain per- and polyfluoroalkyl substances (PFAS) have led to increased scrutiny of fluorinated compounds. However, high molecular weight fluoropolymers, which may include compounds like 3-Fluoro-4-methylbenzamidine hydrochloride if they form part of polymer structures, are considered to have negligible health risks due to their large size, stability, and low potential for bioaccumulation (Henry et al., 2018).

Applications in Medicine and Imaging : Some fluorinated compounds serve as critical intermediates in the synthesis of pharmaceuticals, offering therapeutic benefits or serving as diagnostic agents. For instance, fluorinated derivatives are used in the development of drugs with improved efficacy and lower toxicity. In imaging, certain fluorinated compounds are applied as contrast agents due to their fluorescent properties, enhancing the visualization of biological structures during medical procedures (Cwalinski et al., 2020).

Safety and Hazards

According to the safety information provided, 3-Fluoro-4-methylbenzamidine hydrochloride is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The compound is also classified under GHS07, and the signal word associated with it is 'Warning’ . It’s important to handle this compound with appropriate safety measures.

Propriétés

IUPAC Name |

3-fluoro-4-methylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4H,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAQJXKADWRKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586589 | |

| Record name | 3-Fluoro-4-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175277-88-0 | |

| Record name | Benzenecarboximidamide, 3-fluoro-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUORO-4-METHYLBENZAMIDINE.HCL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)

![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)